molecular formula C15H15BrN6O3 B11498981 N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B11498981
M. Wt: 407.22 g/mol
InChI Key: GFRZFWBAGDRZQN-UHFFFAOYSA-N
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Description

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a complex organic compound that features a benzodiazole moiety linked to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. One common approach is the hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis. This method uses dimethyl formamide as a solvent and proceeds under relatively mild reaction conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, inflammation, and microbial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-(4-BROMO-5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzodiazole and pyrazole moieties contribute to its potential as a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C15H15BrN6O3

Molecular Weight

407.22 g/mol

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H15BrN6O3/c1-8-13(16)14(22(24)25)20-21(8)9(2)15(23)17-7-12-18-10-5-3-4-6-11(10)19-12/h3-6,9H,7H2,1-2H3,(H,17,23)(H,18,19)

InChI Key

GFRZFWBAGDRZQN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C(=O)NCC2=NC3=CC=CC=C3N2)[N+](=O)[O-])Br

Origin of Product

United States

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